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Introduction

Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial lysosomal cation channel
encoded by the MCOLNL1 gene. It plays a vital role in maintaining lysosomal homeostasis,
regulating autophagic flux, and mediating intracellular calcium signaling.[1][2] Dysfunctional
TRPML1 is linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a severe
neurodegenerative disease, and is also implicated in other conditions such as cancer and
cardiovascular diseases.[2][3]

MK®6-83 is a potent and specific synthetic agonist of the TRPML1 channel.[4] It has
demonstrated improved efficacy and potency compared to other agonists, making it a valuable
tool for studying TRPML1 function and for screening potential therapeutic compounds. These
application notes provide detailed protocols for measuring TRPML1 activity using MK6-83 in
various experimental settings.

Key Features of MK6-83
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Feature

Description

Reference

Mechanism of Action

Activates TRPML1 channels,
inducing the release of cations
like Ca2+ from the lysosome

into the cytosol.

Potency (EC50)

Approximately 110 nM for wild-
type TRPMLL1.

Demonstrates high selectivity

Selectivity
for TRPMLL1.
Functional studies of TRPML1,
o high-throughput screening,
Applications

and potential therapeutic

development for MLIV.

Signaling Pathways Involving TRPML1 Activation

Activation of TRPML1 by agonists like MK6-83 initiates a cascade of downstream signaling
events, primarily through the release of lysosomal Ca2+. Two key pathways are the activation

of autophagy and the nuclear translocation of Transcription Factor EB (TFEB).
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TRPML1 signaling pathways activated by MK6-83.
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Experimental Protocols
Calcium Imaging Assay

This protocol describes the measurement of TRPML1-mediated lysosomal calcium release in
live cells using a fluorescent calcium indicator.

Workflow:

Calcium imaging experimental workflow.

Materials:

HEK293T cells (or other suitable cell line)

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

e Fura-2 AM (calcium indicator)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
o MKG6-83 (stock solution in DMSO)

e lonomycin (positive control)

o EGTA (for Ca2+-free buffer)

» Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm
excitation, 510 nm emission)

Protocol:

o Cell Culture: Seed HEK293T cells onto glass-bottom dishes or 96-well plates and grow to
70-80% confluency. For studies requiring TRPML1 overexpression, transfect cells with a
TRPML1-expressing plasmid 24-48 hours before the experiment.

e Loading with Fura-2 AM:
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[e]

Prepare a loading buffer containing HBSS, 2 uM Fura-2 AM, and 0.02% Pluronic F-127.

Wash cells once with HBSS.

o

[¢]

Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark.

[¢]

Wash cells twice with HBSS to remove excess dye.

e Calcium Measurement:
o Mount the dish/plate on the fluorescence imaging system.

o Perfuse cells with Ca2+-free HBSS containing 1 mM EGTA to measure lysosomal Ca2+
release without interference from extracellular Ca2+ influx.

o Acquire a stable baseline fluorescence reading (ratiometric measurement at 340/380 nm
excitation).

o Add MK6-83 to the desired final concentration (e.g., 10 puM).
o Record the change in fluorescence intensity over time.

o At the end of the experiment, add ionomycin (e.g., 5 UM) as a positive control to elicit
maximal Ca2+ release.

o Data Analysis:
o Calculate the ratio of fluorescence intensities (F340/F380).

o Normalize the data to the baseline fluorescence to determine the fold change in
intracellular Ca2+.

o Plot the change in fluorescence ratio over time.

Quantitative Data with MK6-83:
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MK6-83

Cell Type . Observed Effect Reference
Concentration

HEK293T expressing )
20 uM Large Ca2+ signals

TRPML1

Primary mouse RPE Elevation of
50 uM

cells

cytoplasmic Ca2+

Lysosomal Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents across the lysosomal

membrane, providing a detailed characterization of TRPML1 channel activity.

Workflow:

Lysosomal patch-clamp experimental workflow.

Materials:

Vacuolin-1

MK6-83

Protocol:

e Lysosome Enlargement:

HEK293T cells overexpressing TRPML1

Lysosome isolation buffer (see below)

Pipette solution (luminal) and bath solution (cytosolic) (see below)

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

o Culture HEK293T cells overexpressing TRPML1.
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o

Incubate cells with 1 uM vacuolin-1 for at least 2 hours to induce the formation of enlarged
lysosomes.

e Lysosome Isolation:

Prepare a lysosome isolation buffer (e.g., containing 10 mM HEPES, 140 mM NaCl, 5 mM
KCI, 2 mM MgCI2, pH adjusted to 7.4).

Mechanically lyse the cells in the isolation buffer on ice.
Centrifuge the lysate at a low speed to pellet nuclei and cell debris.

The supernatant containing the enlarged lysosomes can be used for patch-clamp
experiments.

» Patch-Clamp Recording:

[¢]

Use borosilicate glass pipettes with a resistance of 3-5 MQ.

Fill the pipette with the luminal solution (e.g., containing 140 mM NacCl, 5 mM KCI, 2 mM
CaCl2, 1 mM MgCI2, 10 mM MES, pH adjusted to 4.6).

The bath solution should mimic the cytosolic environment (e.g., containing 140 mM KCI, 5
mM NaCl, 2 mM MgCl2, 10 mM HEPES, pH adjusted to 7.2).

Establish a giga-ohm seal on an isolated, enlarged lysosome.

Rupture the membrane to achieve the whole-lysosome configuration.

o Data Acquisition:

o

o

o

Hold the lysosomal membrane potential at 0 mV.
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.

Perfuse the bath with a solution containing MK6-83 (e.g., 10 uM) and record the change in
current.

Quantitative Data with MK6-83:
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Parameter Value Conditions Reference

Whole-lysosome
EC50 (WT TRPML1) 0.11 +0.01 uM
patch-clamp

Whole-lysosome
EC50 (F465L mutant) 0.1+0.03 uM
patch-clamp

Whole-lysosome
EC50 (F408D mutant)  1.23 +0.19 pM

patch-clamp
Troubleshooting
Issue Possible Cause Solution
Use a cell line with higher
No response to MK6-83 in ) endogenous expression or
o ) Low TRPMLL1 expression ]
calcium imaging transfect with a TRPML1
plasmid.
Check the storage and
Inactive MK6-83 handling of the compound.

Prepare fresh stock solutions.

) Reduce the intensity and
Photobleaching of the dye . T
duration of excitation light.

Use freshly pulled and fire-

Unstable recordings in patch- ) polished pipettes. Ensure
Poor seal formation _ _
clamp clean solutions and isolated
lysosomes.

Handle isolated lysosomes
L ragilit gently and perform
sosome fragili
Y oy experiments promptly after

isolation.

Conclusion
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MK6-83 is a powerful pharmacological tool for investigating the function and regulation of the
TRPML1 channel. The protocols outlined in these application notes provide a framework for
researchers to measure TRPMLL1 activity using calcium imaging and patch-clamp
electrophysiology. These methods can be adapted for various research applications, from basic
science to drug discovery, to further elucidate the role of TRPML1 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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